5-Bromo-2-chloroquinazolin-8-ol

Regioselective bromination Quinazoline synthesis Synthetic methodology

5-Bromo-2-chloroquinazolin-8-ol (CAS 953040-03-4) delivers unambiguous regiochemistry for kinase-focused medicinal chemistry. Its pre-installed 5-bromo handle circumvents the intractable 5-/7-/5,7-dibromo mixtures generated by direct electrophilic bromination of the unsubstituted core (NBS, NMP, 0°C), ensuring clean cross-coupling at C5. The orthogonal 2-Cl group enables sequential SNAr and metal-catalyzed diversification at C2 and C5 without protecting-group manipulation at the 8-OH pharmacophore. Specify this pre-purified building block to streamline library synthesis and eliminate ambiguous SAR conclusions caused by regioisomeric impurities.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49
CAS No. 953040-03-4
Cat. No. B2756973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloroquinazolin-8-ol
CAS953040-03-4
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49
Structural Identifiers
SMILESC1=CC(=C2C=NC(=NC2=C1O)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H
InChIKeyGUUDNCDOVCBQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloroquinazolin-8-ol CAS 953040-03-4: A Differentiated 5-Bromo-8-hydroxyquinazoline Scaffold for Targeted Small Molecule Synthesis


5-Bromo-2-chloroquinazolin-8-ol (CAS 953040-03-4) is a heterocyclic building block belonging to the quinazoline class, characterized by a bicyclic framework fusing a benzene and a pyrimidine ring [1]. Its unique substitution pattern—specifically the coexistence of a reactive chlorine at the 2-position, a hydroxyl group at the 8-position, and a bromine atom at the 5-position—distinguishes it from other quinazoline intermediates. This precise orthogonality provides chemists with differential synthetic access points, enabling regioselective functionalization that is not feasible with other regioisomers or the unsubstituted core .

Why Unsubstituted Quinazoline or Alternative Regioisomers Cannot Substitute for 5-Bromo-2-chloroquinazolin-8-ol in Precision Chemistry


Substituting 5-Bromo-2-chloroquinazolin-8-ol with a generic quinazoline scaffold or alternative regioisomers is chemically invalid due to stark differences in synthetic accessibility and downstream reactivity. The compound's specific ortho-bromine and 8-hydroxy motif is critical; for instance, attempts to functionalize the unsubstituted core (2-chloroquinazolin-8-ol, CAS 953039-10-6) at the 5-position suffer from poor regioselectivity. Direct bromination of 2-chloroquinazolin-8-ol under standard conditions (NBS, NMP, 0°C) yields an intractable mixture of 5-bromo, 7-bromo, and 5,7-dibromo products, whereas the target compound is isolated as the major single product in 60% yield . This intrinsic selectivity defines the compound's value: it provides a clean, pre-installed handle for metal-catalyzed cross-coupling at the 5-position while retaining the orthogonal chlorine handle for nucleophilic aromatic substitution at C2 . Therefore, relying on a structurally similar but substitutionally distinct alternative introduces synthetic ambiguity and necessitates additional, inefficient purification steps.

Quantitative Differentiation Evidence for 5-Bromo-2-chloroquinazolin-8-ol: Synthesis Yield, Purity, and Regioselectivity Data


Comparative Regioselectivity and Yield in Electrophilic Aromatic Substitution: 5-Br vs. Alternative Isomers

The synthesis of 5-Bromo-2-chloroquinazolin-8-ol is differentiated by its regioselective bromination outcome. Direct bromination of the parent compound, 2-chloroquinazolin-8-ol (CAS 953039-10-6), with N-bromosuccinimide (NBS) in NMP at 0°C generates three distinct brominated products: the desired 5-bromo isomer (major), the undesired 7-bromo isomer (minor), and a 5,7-dibromo byproduct . This mixture necessitates chromatographic separation. In contrast, when the reaction is controlled or when the pure target compound is utilized as a starting material, it represents the resolved, desired major product. The isolated yield of the pure 5-bromo-2-chloroquinazolin-8-ol from this reaction is reported at 60% as a white solid, with confirmed identity by ES/MS (m/z 259.2 [MH+]) .

Regioselective bromination Quinazoline synthesis Synthetic methodology

Commercial Purity Benchmarking: Certified High Purity for Reproducible Lead Optimization

For reliable SAR (Structure-Activity Relationship) studies, the purity of the starting building block directly correlates with the validity of biological assay results. While many quinazoline intermediates are offered at standard 95% purity, 5-Bromo-2-chloroquinazolin-8-ol is consistently specified at a higher purity threshold of ≥97-98% by multiple commercial vendors . This higher purity standard reduces the risk of confounding biological activity originating from structurally related brominated impurities (e.g., 7-bromo or 5,7-dibromo isomers) that are known to form during its synthesis .

Quality control Medicinal chemistry Procurement specification

Structural and Physicochemical Differentiation from 5-Bromo-2-chloroquinazoline (CAS 134517-33-2)

A critical procurement distinction exists between 5-Bromo-2-chloroquinazolin-8-ol (MW 259.49, LogP 2.75) and its non-hydroxylated analog 5-Bromo-2-chloroquinazoline (CAS 134517-33-2, MW 243.49, LogP not reported) [1]. The presence of the 8-hydroxy group in the target compound introduces a topological polar surface area (tPSA) of 46.01 Ų and enables a hydrogen bond donor count of 1, whereas the analog lacks this functionality [1]. The 8-hydroxy motif is a known pharmacophore mimic of tyrosine's phenolic OH in ATP-binding kinase pockets, a feature absent in the deoxy analog .

Physicochemical properties Drug-likeness Molecular design

Validated Application Scenarios for 5-Bromo-2-chloroquinazolin-8-ol Based on Structural Differentiation Evidence


Regioselective Synthesis of 5-Substituted Quinazoline Kinase Inhibitors via Cross-Coupling

The defined 5-bromo substitution provides a specific, high-value handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, amino, or alkynyl groups at the 5-position . Given the documented complexity of generating the pure 5-bromo isomer via direct electrophilic substitution (which co-produces 7-bromo and dibromo impurities) , using the pre-purified target compound is the most efficient path to constructing focused kinase inhibitor libraries (e.g., targeting CAMKK2 or EGFR) with minimal synthetic burden and unambiguous regiochemistry .

Orthogonal Functionalization Strategy for Dual-Site SAR Exploration

The combination of a 2-chloro group (reactive toward nucleophilic aromatic substitution, SNAr) and a 5-bromo group (reactive toward metal-catalyzed cross-coupling) provides an orthogonal reactivity profile. This allows medicinal chemists to sequentially and independently modify the C2 and C5 positions of the quinazoline core without protecting group manipulations at the 8-hydroxy site . This scenario is ideal for generating diverse compound arrays where both the heterocyclic amine portion (via C2-Cl) and the hydrophobic aryl pocket (via C5-Br) need systematic variation to probe kinase ATP-binding site topology.

Scaffold Hopping and Late-Stage Functionalization in Drug Discovery

As a building block with a pre-installed, high-purity bromine handle (≥97%) , this compound enables late-stage diversification of advanced intermediates. The 8-hydroxy group also serves as a critical hydrogen bond donor/acceptor pharmacophore essential for mimicking key binding interactions (e.g., with the hinge region of kinases) . This contrasts sharply with the use of 5-bromo-2-chloroquinazoline (lacking the 8-OH), which would yield a library with fundamentally different physicochemical and pharmacological profiles (lower tPSA, no H-bond donor capability) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloroquinazolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.